molecular formula C28H30N4O7 B11263992 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide

4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11263992
M. Wt: 534.6 g/mol
InChI Key: UZQHLISIRCLWQY-UHFFFAOYSA-N
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Description

The compound 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a quinazoline derivative featuring:

  • A 6,7-dimethoxy-substituted quinazoline-2,4-dione core, which is critical for hydrogen bonding and π-π stacking interactions.
  • A benzamide group linked via a methylene bridge to position 3 of the quinazoline.
  • An N-(furan-2-ylmethyl) substituent on the benzamide, introducing heteroaromaticity and influencing pharmacokinetic properties.

This structure positions the compound as a candidate for targeting enzymes or receptors associated with quinazoline-based therapeutics, such as kinase inhibitors or antimicrobial agents.

Properties

Molecular Formula

C28H30N4O7

Molecular Weight

534.6 g/mol

IUPAC Name

4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propylamino)ethyl]quinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C28H30N4O7/c1-4-11-29-25(33)17-31-22-14-24(38-3)23(37-2)13-21(22)27(35)32(28(31)36)16-18-7-9-19(10-8-18)26(34)30-15-20-6-5-12-39-20/h5-10,12-14H,4,11,15-17H2,1-3H3,(H,29,33)(H,30,34)

InChI Key

UZQHLISIRCLWQY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NCC4=CC=CO4)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of the 6,7-Dimethoxyquinazolin-4(3H)-one Core

The quinazolinone core is synthesized via cyclization of anthranilic acid derivatives. Source details a patent-approved method for preparing 2,4-dichloro-6,7-dimethoxyquinazoline, a critical intermediate. The protocol involves:

  • Chlorination of 2,4-dihydroxy-6,7-dimethoxyquinazoline with phosphorus oxychloride (POCl₃) and catalytic N,N-dimethylformamide (DMF).

  • Refluxing at 80°C for 4 hours, followed by distillation to recover excess POCl₃.

  • Hydrolysis in ice-cold water to yield 2,4-dichloro-6,7-dimethoxyquinazoline in 85–92% purity .

For the target compound, reduction of the 2,4-dichloro intermediate to the 4-oxo derivative is achieved via base-mediated hydrolysis. A mixture of sodium hydroxide (10% w/v) and ethanol at 60°C for 2 hours converts 2,4-dichloro-6,7-dimethoxyquinazoline to 6,7-dimethoxyquinazolin-4(3H)-one .

Table 1: Optimization of Quinazolinone Core Synthesis

ParameterConditionYield (%)
POCl₃ Equivalents6.67 eq89
DMF Catalyst0.1–0.5 eq91
Hydrolysis Temperature20–25°C87

Functionalization at Position 1: Introduction of 2-Oxo-2-(propylamino)ethyl Side Chain

The 1-position of the quinazolinone core is functionalized via nucleophilic substitution. Source demonstrates alkylation strategies using chloroacetamide intermediates:

  • Synthesis of 2-chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide :

    • 6,7-Dimethoxyquinazolin-4(3H)-one (1 eq) is reacted with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) and triethylamine (TEA) at 0°C.

    • Stirring for 30 minutes yields the chloroacetamide derivative .

  • Aminolysis with Propylamine :

    • The chloroacetamide intermediate is treated with excess propylamine (3 eq) in dry acetone under reflux (56°C) for 6 hours.

    • The 2-oxo-2-(propylamino)ethyl group is introduced via SN2 displacement, achieving 78–82% yield .

Critical Considerations :

  • Microwave irradiation (100 W, 80°C) reduces reaction time to 1 hour with comparable yields .

  • Anhydrous conditions prevent hydrolysis of the chloroacetamide intermediate .

Methylene Bridging and Benzamide Coupling

The benzamide moiety is introduced via a Mannich reaction or nucleophilic substitution. Source highlights the synthesis of N-(furan-2-ylmethyl)benzamide derivatives:

  • Preparation of 4-(chloromethyl)-N-(furan-2-ylmethyl)benzamide :

    • 4-Chloromethylbenzoyl chloride (1 eq) is reacted with furfurylamine (1.1 eq) in DCM/TEA (2:1) at 0°C.

    • Stirring for 2 hours yields the benzamide derivative (94% purity) .

  • Coupling to Quinazolinone :

    • The 1-(2-oxo-2-(propylamino)ethyl)-6,7-dimethoxyquinazolin-4(3H)-one (1 eq) is treated with 4-(chloromethyl)-N-(furan-2-ylmethyl)benzamide (1.2 eq) in dry DMF.

    • Potassium carbonate (2 eq) facilitates alkylation at 60°C for 8 hours, yielding the final product in 68–72% yield .

Table 2: Key Reaction Parameters for Benzamide Coupling

ParameterConditionYield (%)
SolventDry DMF72
BaseK₂CO₃ (2 eq)70
Temperature60°C68

Alternative Routes and Mechanochemical Approaches

Source reports solvent-free, mechanochemical methods for quinazolinone synthesis:

  • Grinding-Assisted Cyclization :

    • Anthranilamide derivatives are ground with aldehydes and p-toluenesulfonic acid (p-TSA, 10 mol%) in a ball mill for 5–15 minutes.

    • This method achieves 88–92% yield for quinazolinone intermediates .

  • Application to Target Compound :

    • Adapting this protocol, 6,7-dimethoxyanthranilamide and glyoxylic acid are ground with p-TSA to form the quinazolinone core in 90% yield. Subsequent functionalization steps follow standard procedures .

Purification and Characterization

Final purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) or preparative TLC. Characterization data includes:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, aromatic), 4.52 (s, 2H, CH₂), 3.87 (s, 6H, OCH₃) .

  • LC-MS : m/z 606.2 [M+H]⁺, confirming molecular weight .

Challenges and Optimization Opportunities

  • Low Yields in Benzamide Coupling :

    • Competing hydrolysis of the chloromethyl intermediate reduces efficiency. Anhydrous DMF and molecular sieves improve yields to 75% .

  • Regioselectivity Issues :

    • Substituents at the 1-position may lead to stereochemical heterogeneity. Chiral HPLC separation resolves enantiomers .

Chemical Reactions Analysis

Types of Reactions

4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as enzyme inhibition, receptor binding, and modulation of biological pathways. It is often investigated for its potential therapeutic applications in treating diseases.

Medicine

In medicine, the compound may be explored for its potential as a drug candidate. Its biological activities make it a promising candidate for developing new treatments for various medical conditions.

Industry

Industrially, the compound may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Quinazoline Modifications

Substituent Effects on the Quinazoline Ring

The 6,7-dimethoxy groups in the target compound contrast with halogenated or unsubstituted analogs. For example:

  • N-(4-Bromophenyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3e) () has a bromine atom at position 6, enhancing electron-withdrawing effects but reducing solubility compared to methoxy groups .
  • 2-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorophenyl)benzamide (3k) () demonstrates that fluorine substitution increases metabolic stability but may reduce cell permeability relative to methoxy groups .
Side Chain Variations

The 2-oxo-2-(propylamino)ethyl side chain in the target compound differs from simpler alkyl or arylalkyl groups in analogs:

  • N-Butyl-5-chloro-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3g) () features a butyl group, which enhances lipophilicity but may reduce target specificity compared to the propylaminoethyl chain .
  • 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide () uses a methoxybenzyl group, offering improved solubility but weaker amine-mediated interactions .

Benzamide Substituent Diversity

The N-(furan-2-ylmethyl)benzamide group distinguishes the target compound from other benzamide-linked derivatives:

  • N-[4-[[5-[3-(2-Furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide () shares the furan moiety but lacks the benzamide linkage, altering bioavailability .

Physicochemical and Spectral Data Comparison

Table 1: Key Properties of Selected Quinazoline Derivatives

Compound Name Substituents Melting Point (°C) Molecular Weight (MS) Key Spectral Data Reference
Target Compound 6,7-OCH₃; N-(furan-2-ylmethyl) Not reported ~600 (estimated) IR: νC=O (1660–1680 cm⁻¹), νNH (3150–3319 cm⁻¹) N/A
3e () 6-Br; N-(4-Bromophenyl) 261–263 466.2 (ESI-MS) ¹H NMR: δ 8.15 (s, 1H, NH), 7.72 (d, J=8.4 Hz, 2H)
3k () 6-F; N-(4-Fluorophenyl) 262–264 406.1 (ESI-MS) ¹³C NMR: δ 163.5 (C=O), 156.8 (C-F)
Compound 6-Br; N-(2-Methoxybenzyl) Not reported 502.3 (ESI-MS) IR: νC=O (1675 cm⁻¹), νC-Br (550 cm⁻¹)
Compound 1-(2-Fluorobenzyl); N-(3-Methoxypropyl) Not reported ~580 (estimated) ¹H NMR: δ 4.32 (t, J=6.0 Hz, 2H, CH₂O)

Research Implications

  • Bioactivity: The furan moiety may enhance binding to heterocycle-recognizing enzymes, while the propylaminoethyl chain could improve solubility in polar solvents.
  • Optimization : Compared to halogenated analogs (e.g., 3e, 3k), the target compound’s methoxy groups may balance lipophilicity and metabolic stability.

Biological Activity

The compound 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H30N4O6C_{26}H_{30}N_{4}O_{6}, with a molecular weight of approximately 494.55 g/mol. The structure includes a quinazoline moiety, which is often associated with various biological activities.

PropertyValue
Molecular Weight494.55 g/mol
Molecular FormulaC26H30N4O6
LogP1.9461
Hydrogen Bond Acceptors10
Hydrogen Bond Donors1
Polar Surface Area87.756 Ų

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Research has demonstrated that these compounds can modulate key signaling pathways related to cancer progression, such as the PI3K/AKT/mTOR pathway.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against several bacterial strains. In vitro assays revealed that it possesses inhibitory effects on gram-positive and gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent.

The mechanism by which this compound exerts its biological effects appears to involve the modulation of specific receptors and enzymes. For example:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells.
  • Nuclear Receptor Modulation : The compound may act as a modulator of nuclear receptors involved in inflammation and metabolic regulation.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of quinazoline derivatives including this compound against human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that at concentrations of 10 µM, the compound reduced cell viability by over 50%, primarily through apoptosis induction.

Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, demonstrating significant antibacterial potential.

Q & A

Q. How to design selectivity studies against off-target receptors/enzymes?

  • Methodological Answer : Profile against Panlabs® receptor panels (100+ targets) to identify off-target interactions . For kinase selectivity, use KINOMEscan or CETSA (cellular thermal shift assay) . Competitive binding assays with fluorescent probes (e.g., FP-TDP) quantify inhibition constants (Ki) .

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